molecular formula C12H9ClN4 B13914426 3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile

3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile

Cat. No.: B13914426
M. Wt: 244.68 g/mol
InChI Key: QFPUUJKZXFTSRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile is a critical intermediate in synthesizing AB928 (Etrumadenant), a dual adenosine A2A/A2B receptor antagonist under clinical investigation for cancer immunotherapy . Structurally, it features a 2-amino-6-chloropyrimidine core linked to a 2-methylbenzonitrile moiety (Figure 1). The chloropyrimidine group enables further functionalization, such as coupling with triazole or pyridinone derivatives, to yield pharmacologically active compounds .

Properties

Molecular Formula

C12H9ClN4

Molecular Weight

244.68 g/mol

IUPAC Name

3-(2-amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile

InChI

InChI=1S/C12H9ClN4/c1-7-8(6-14)3-2-4-9(7)10-5-11(13)17-12(15)16-10/h2-5H,1H3,(H2,15,16,17)

InChI Key

QFPUUJKZXFTSRM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C2=CC(=NC(=N2)N)Cl)C#N

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Suzuki Coupling Route

This method involves the coupling of a boronic ester derivative of 2-methylbenzonitrile with 2-amino-4,6-dichloropyrimidine.

  • Step 1: Synthesis of the boronic ester of 2-methylbenzonitrile from 3-bromo-2-methylphenylacetonitrile using Pd(dppf)Cl₂ catalyst.
  • Step 2: Suzuki coupling between the boronic ester and 2-amino-4,6-dichloropyrimidine to form the target compound.

This method is detailed in the patent WO2018136700 and related literature, with yields reported to be below 50% for the coupling step, highlighting challenges in the linkage efficiency between the pyrimidine and phenyl rings.

Palladium-Free Protocol

A more recent and scalable approach avoids palladium catalysts, thus reducing cost and metal contamination risks.

  • The method involves the direct condensation of 4-aminobenzonitrile with 2,6-dichloropyrimidin-4-amine in iso-butanol solvent under reflux conditions.
  • This reaction proceeds via nucleophilic aromatic substitution, replacing the chlorine atom at the 4-position of the pyrimidine ring with the amino group of the benzonitrile.
  • The process yields 3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile in approximately 73% isolated yield with high purity (99% by HPLC/MS).

This palladium-free synthesis is reported in Organic Process Research & Development (2020) as a second-generation synthesis route for AB928, where this compound serves as a key intermediate.

Comparative Data Table of Preparation Methods

Parameter Palladium-Catalyzed Suzuki Coupling Palladium-Free Condensation Route
Starting Materials Boronic ester of 2-methylbenzonitrile, 2-amino-4,6-dichloropyrimidine 4-Aminobenzonitrile, 2,6-dichloropyrimidin-4-amine
Catalyst Pd(dppf)Cl₂ None
Solvent Ethanol or other organic solvents Iso-butanol
Reaction Temperature Approx. room temperature to moderate heating (varies) Reflux (~102 °C)
Reaction Time Several hours (varies) ~20 hours
Yield <50% (coupling step) ~73%
Purity Not explicitly stated 99% (HPLC/MS)
Scalability Limited by catalyst cost and metal contamination risk High, cost-effective, suitable for scale-up
Cost Considerations Higher due to palladium catalyst Lower, no precious metals required

Additional Synthetic Details and Notes

  • The boronic ester preparation and Suzuki coupling require careful control of reaction conditions to optimize yield and minimize side products.
  • The palladium-free method benefits from simpler operational procedures and avoids the need for expensive catalysts or ligand systems.
  • Post-reaction workup in the palladium-free method includes cooling, filtration, washing with 2-butanol, and drying under vacuum to obtain high-purity product.
  • Bromination and further functionalization of the pyrimidine ring can be performed on this intermediate for downstream synthesis of related compounds.

Research Findings and Practical Implications

  • The palladium-free synthetic route has been demonstrated to be a practical and scalable method for industrial production, significantly improving cost-effectiveness and environmental profile.
  • The Suzuki coupling method, while useful for structural diversification, suffers from lower yields and higher costs, making it less attractive for large-scale manufacturing.
  • The purity and yield data from the palladium-free method support its suitability for pharmaceutical intermediate production, meeting stringent quality requirements.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF and toluene. Reaction conditions often involve heating and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and chlorine substituents on the pyrimidine ring play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

AB928 (Etrumadenant)

Structural Differences :

  • AB928 replaces the chlorine atom in the intermediate with a triazole-linked pyridine group: 3-[2-amino-6-(1-[[6-(2-hydroxypropan-2-yl)pyridin-2-yl]methyl]triazol-4-yl)pyrimidin-4-yl]-2-methylbenzonitrile . Pharmacological Activity:
  • Dual antagonism of adenosine A2A and A2B receptors (IC50 values < 100 nM for both), enhancing antitumor immune responses . Synthesis:
  • AB928 is synthesized via a palladium-free protocol starting from 3-(2-amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile, followed by triazole coupling .

Compound 2-118

Structural Differences :

  • Replaces AB928’s triazole with a pyridinone ring: 3-[2-amino-6-[1-[[6-(2-hydroxypropan-2-yl)pyridin-2-yl]methyl]-2-oxo-1,2-dihydropyridin-4-yl]pyrimidin-4-yl]-2-methylbenzonitrile . Pharmacological Activity:
  • Retains A2AR antagonism (comparable to AB928) but shows reduced A2BR activity due to altered binding interactions .

Pyrimidine Derivatives from

  • Compound 11b: Structure: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile. Features a cyanobenzylidene group and fused thiazolo-pyrimidine ring. Yield: 68%; molecular formula C22H17N3O3S .
  • Compound 12 :
    • Structure: 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile.
    • Incorporates a quinazoline-pyrimidine hybrid scaffold.
    • Yield: 57%; molecular formula C17H10N4O3 .

Alogliptin Impurity 09

  • Structure: 2-[(6-Chloro-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]benzonitrile .
  • Shares the benzonitrile and chloropyrimidine motifs but lacks the 2-amino group.
  • Molecular formula: C13H10ClN3O2 .

Structural and Pharmacological Data Table

Compound Molecular Formula Molecular Weight Key Features Receptor Activity (IC50) Reference
This compound C12H10ClN4 245.69 Chloropyrimidine, benzonitrile Intermediate only
AB928 C23H22N8O 426.47 Triazole-pyridine extension A2AR: <100 nM; A2BR: <100 nM
Compound 2-118 C23H21N7O2 443.46 Pyridinone replacement A2AR: <100 nM; A2BR: Reduced
Compound 11b () C22H17N3O3S 403.45 Cyanobenzylidene, thiazolo-pyrimidine Not reported
Alogliptin Impurity 09 C13H10ClN3O2 283.69 Chloropyrimidine, dioxo group Not reported

Biological Activity

3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile is a heteroaromatic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with an amino group and a chlorinated position, alongside a benzonitrile moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar compounds can induce cell cycle arrest and apoptosis in cancer cells. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
Murine Melanoma B1610Induction of G0/G1 phase arrest
Human Breast Cancer MCF-715Apoptosis via mitochondrial pathway
Human Lung Cancer A54912Inhibition of PI3K/Akt signaling

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits notable activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The antimicrobial mechanism may involve disruption of bacterial cell membranes or interference with essential metabolic processes.

Table 2: Antimicrobial Activity Profile

Bacterial StrainMinimum Inhibitory Concentration (MIC)Effectiveness
Methicillin-resistant Staphylococcus aureus (MRSA)8 µg/mLHigh
Escherichia coli16 µg/mLModerate
Pseudomonas aeruginosa32 µg/mLLow

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the G0/G1 phase, preventing cancer cells from proliferating.
  • Apoptosis Induction : It activates apoptotic pathways, leading to programmed cell death in malignant cells.
  • Antimicrobial Mechanisms : The compound may disrupt bacterial membrane integrity or inhibit critical metabolic pathways essential for bacterial survival.

Case Studies

A study published in Pharmaceutical Research highlighted the effectiveness of pyrimidine derivatives in treating resistant strains of bacteria and their potential as anticancer agents. In vitro assays demonstrated that the compound significantly inhibited the growth of MRSA and showed low toxicity towards normal human cells, indicating a favorable therapeutic index.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.